molecular formula C15H31ClN2O4 B108819 (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 7750-45-0

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No. B108819
CAS RN: 7750-45-0
M. Wt: 338.87 g/mol
InChI Key: DZPNNJVSGWQNCP-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, or (S)-tBu 6-Amino-2-((tBuCO)amino)hexanoate hydrochloride, is an organic compound with a unique structure and properties. It is a chiral compound, meaning it has two forms that are non-superimposable mirror images of each other. It is a versatile compound with many applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic Applications and Environmental Impact

  • Synthetic Phenolic Antioxidants : A study reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound , emphasizing the need for novel SPAs with low toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.

  • Decomposition in Environmental Remediation : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, suggesting potential environmental remediation applications for similar compounds, was documented L. Hsieh et al., 2011.

  • Biodegradation and Environmental Fate : A review on the microbial degradation of MTBE and tert-butyl alcohol in the subsurface, highlights the significance of understanding the environmental fate and biodegradation pathways of tert-butyl compounds for environmental protection T. Schmidt et al., 2004.

Pharmacological and Biochemical Properties

  • Antioxidant Activity : A comprehensive review on various analytical methods used in determining antioxidant activity, which could be applicable to studying the antioxidant properties of tert-butyl compounds, was conducted I. Munteanu & C. Apetrei, 2021.

  • Applications in Synthesis of N-heterocycles : The utility of chiral sulfinamides, akin to tert-butyl compounds, in the asymmetric synthesis of N-heterocycles, suggesting potential applications in pharmaceutical synthesis, was reviewed R. Philip et al., 2020.

  • Natural Antioxidants in Meat Products : Discussion on the use of natural antioxidants, including tert-butyl compounds, to prevent oxidation in meat products, emphasizing the shift towards natural compounds for food preservation Natalie J. Oswell et al., 2018.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride involves multiple steps including protection of the amine group, coupling with the carboxylic acid, and deprotection to obtain the final product.", "Starting Materials": ["(S)-tert-Butyl 6-amino-2-hexenoate", "tert-Butyl carbamate", "Hydrochloric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)"], "Reaction": ["Protection of the amine group by reacting (S)-tert-Butyl 6-amino-2-hexenoate with tert-Butyl carbamate in the presence of DCC and DIPEA to obtain (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate", "Coupling of the protected amine with the carboxylic acid by adding the protected amine to a solution of the carboxylic acid in DMF in the presence of DCC and DIPEA to obtain the protected dipeptide", "Deprotection of the tert-butoxycarbonyl group by treating the protected dipeptide with hydrochloric acid to obtain (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoic acid hydrochloride", "Conversion of the carboxylic acid to the hydrochloride salt by treating with hydrochloric acid to obtain the final product (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride"] }

CAS RN

7750-45-0

Molecular Formula

C15H31ClN2O4

Molecular Weight

338.87 g/mol

IUPAC Name

tert-butyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H

InChI Key

DZPNNJVSGWQNCP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-]

SMILES

CC(C)(C)OC(=O)C(CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-]

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl

synonyms

N2-[(1,1-Dimethylethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester Hydrochloride;  N-Boc-lysine t-Butyl Ester Hydrochloride;  Nα-(t-Butoxycarbonyl)lysine t-Butyl Ester Hydrochloride; 

Origin of Product

United States

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